GNF4877

Diabetes research β-cell proliferation DYRK1A inhibition

Researchers seeking a selective β-cell proliferative signal free from confounding differentiation effects encounter limited options among DYRK1A inhibitors. GNF4877 addresses this gap directly, providing ~10-fold greater mitogenic potency versus harmine (IC50: 6 nM DYRK1A, 16 nM GSK3β) while avoiding upregulation of PDX1, MAFA, and NKX6.1 observed with harmine/5-IT. This clean proliferative profile makes it the definitive tool for pathway dissection and an optimal high-throughput screening positive control. - 10-fold more mitogenic in human islets vs. harmine; robust assay window. - No pro-differentiation effects-isolates proliferation pathways unambiguously. - Oral bioavailability validated in RIP-DTA mouse model for in vivo benchmarking. - ≥98% purity; ambient shipping; global stock available for immediate dispatch.

Molecular Formula C25H27FN6O4
Molecular Weight 494.5 g/mol
Cat. No. B607704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNF4877
SynonymsGNF-4877;  GNF 4877;  GNF4877
Molecular FormulaC25H27FN6O4
Molecular Weight494.5 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC(=C(C=C1)F)C2=CN=C(C(=N2)C(=O)NC3=C(C=CN=C3)N4CCCC(C4)C(=O)O)N
InChIInChI=1S/C25H27FN6O4/c1-14(2)36-16-5-6-18(26)17(10-16)19-12-29-23(27)22(30-19)24(33)31-20-11-28-8-7-21(20)32-9-3-4-15(13-32)25(34)35/h5-8,10-12,14-15H,3-4,9,13H2,1-2H3,(H2,27,29)(H,31,33)(H,34,35)/t15-/m1/s1
InChIKeyUZIATSFXNVOVFE-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GNF4877: Dual DYRK1A/GSK3β Inhibitor for β-Cell Research


GNF4877 is a synthetic aminopyrazine derivative and a potent dual inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and glycogen synthase kinase 3 beta (GSK3β), with reported IC50 values of 6 nM and 16 nM, respectively [1]. It was originally developed by the Genomics Institute of the Novartis Research Foundation (GNF) as a tool compound to promote pancreatic β-cell proliferation [2]. Mechanistically, GNF4877 blocks the nuclear export of nuclear factor of activated T-cells (NFATc), leading to enhanced β-cell replication in both rodent and human primary islets [1].

Pathway target Dual DYRK1A/GSK3β inhibition study fit
Research model Human/rodent pancreatic β-cell proliferation assays
Tool context Developed as research tool for NFATc nuclear export studies

Why GNF4877 Cannot Be Replaced


Despite sharing a common primary target (DYRK1A), commercially available DYRK1A inhibitors exhibit profound functional divergence in human β-cell assays. Direct comparative studies reveal that while compounds like harmine, INDY, and CC-401 induce β-cell proliferation, GNF4877 demonstrates approximately 10-fold greater mitogenic potency in human islets compared to harmine and INDY [1]. Critically, harmine and 5-IT uniquely drive β-cell differentiation (upregulating PDX1, MAFA, NKX6.1), whereas GNF4877, INDY, and CC-401 fail to induce these essential β-cell phenotypic genes [2]. These marked differences in both proliferative potency and differentiation capacity preclude simple interchangeability among DYRK1A inhibitors in experimental workflows.

Proliferation potency mismatch

Reported potency in β-cell proliferation assays may differ markedly among DYRK1A inhibitors; direct substitution may alter assay sensitivity and potency benchmarking.

Functional selectivity divergence

Select DYRK1A inhibitors also induce β-cell differentiation markers, which GNF4877 does not; substituting may introduce confounding phenotypic effects.

GNF4877 Quantitative Differentiation Evidence


Superior Mitogenic Potency in Human β-Cells

In a head-to-head comparison using 10 human islet donor preparations, GNF4877 exhibited approximately 10-fold greater mitogenic potency than harmine, INDY, and leucettine-41. Dose-response curves for GNF4877 and 5-IT were significantly left-shifted relative to the other DYRK1A inhibitors [1].

β-cell mitogenic potency
Head-to-head
EC50 left-shifted ~10-fold vs. harmine/INDY in human islets (n=10 donors)
Reported proliferation-response context; supports higher assay sensitivity
Conditions: Ki67+ insulin+ co-labeling; dose-response curves
Diabetes research β-cell proliferation DYRK1A inhibition

No Induction of β-Cell Differentiation Markers

A systematic comparison of seven DYRK1A inhibitors in normal and T2D human islets revealed that GNF4877, unlike harmine, 2-2c, and 5-IT, does not induce expression of key β-cell differentiation markers (PDX1, MAFA, NKX6.1, SLC2A2, PCSK1, MAFB, SIX2, SLC30A8, ENTPD3) [1].

β-cell differentiation markers
Head-to-head
No significant induction of PDX1, MAFA, NKX6.1, SLC2A2, PCSK1 and others
Supports functional selectivity context; pure proliferation phenotype without differentiation confounding
Normal and T2D human islets; compared to harmine/2-2c/5-IT which robustly induce these markers
β-cell differentiation DYRK1A inhibitor comparison Phenotypic screening

In Vivo β-Cell Mass Increase and Glycemic Control

In a transgenic mouse model of β-cell ablation (RIP-DTA), oral administration of GNF4877 (50 mg/kg, BID, 15 days) significantly induced β-cell proliferation, increased β-cell mass and insulin content, and improved glycemic control [1].

In vivo β-cell regeneration
Reported
Oral administration increased β-cell mass and insulin content in RIP-DTA mice
Supports in vivo model-response context; oral exposure and β-cell endpoint change
50 mg/kg BID, 15 days; vehicle-controlled disease model
In vivo β-cell regeneration Type 1 diabetes model Oral bioavailability

DYRK1A Inhibitory Potency vs. INDY

In enzymatic assays, GNF4877 inhibits DYRK1A with an IC50 of 6 nM, which is approximately 40-fold more potent than the DYRK1A inhibitor INDY (IC50 240 nM) .

DYRK1A inhibitory potency
Reported
GNF4877 IC50 6 nM; ~40-fold more potent than INDY (IC50 240 nM)
Supports kinase assay potency context; may support lower concentration requirements in enzymatic assays
Cross-study comparison; in vitro kinase activity assay
Kinase inhibition DYRK1A GSK3β

GNF4877 Application Scenarios


High-Throughput Screening for β-Cell Proliferation

GNF4877 serves as an optimal positive control in high-throughput screening campaigns designed to identify novel β-cell mitogens. Its 10-fold greater potency compared to harmine [1] ensures a robust assay window, while its lack of pro-differentiation effects [2] minimizes confounding phenotypic changes. Researchers can use GNF4877 to validate assay sensitivity and to benchmark hit compounds in both rodent and human islet proliferation assays.

DYRK1A Proliferation Without Differentiation

For studies aiming to dissect the DYRK1A signaling pathway specifically governing β-cell proliferation—separate from differentiation—GNF4877 is the tool of choice. Unlike harmine and 5-IT, which simultaneously drive differentiation [2], GNF4877 provides a 'clean' proliferative signal. This allows researchers to attribute observed effects solely to proliferation pathways, enabling clearer interpretation of genetic knockdown or overexpression experiments targeting DYRK1A.

In Vivo Proof-of-Concept for Oral β-Cell Regeneration

GNF4877's demonstrated oral bioavailability and efficacy in the RIP-DTA mouse model [1] make it a valuable reference compound for preclinical in vivo studies of β-cell regeneration. It can be used as a benchmark to compare the efficacy, pharmacokinetics, and pharmacodynamics of novel DYRK1A inhibitors or other β-cell regenerative agents in diabetic animal models.

Application
Selection Property
Validation Focus
β-cell proliferation HTS campaigns
Reported proliferation potency context; absence of differentiation effects
Assay window robustness; benchmark against DYRK1A inhibitor reference set
DYRK1A signaling pathway dissection (proliferation vs. differentiation)
Functional selectivity: proliferation-only phenotype
Confirmation of no differentiation marker induction (PDX1, MAFA, NKX6.1)
In vivo β-cell regeneration studies (rodent models)
Oral bioavailability and model-response context
β-cell mass and glycemic endpoint monitoring in diabetic models

Technical Documentation Hub

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29 linked technical documents
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